2-(4-benzylpiperazin-1-yl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one
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Overview
Description
2-(4-benzylpiperazin-1-yl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C24H24N4O2S and its molecular weight is 432.54. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antifungal Applications
Compounds similar to 2-(4-benzylpiperazin-1-yl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one have shown significant antimicrobial and antifungal activities. For instance, derivatives have been synthesized and evaluated for their in vitro antimicrobial activity, demonstrating high activity towards bacteria such as Escherichia coli, Pseudomonas, Staphylococcus aureus, and Bacillus. The structures of these compounds were confirmed by spectral analysis, and their antimicrobial efficacy was compared with standard drugs, revealing promising results (Mandala et al., 2013). Additionally, novel compounds with a thieno[2,3-d]pyrimidine core have been synthesized, showing significant antibacterial activity and potential as antimicrobial agents (Giri et al., 2017).
Anti-Inflammatory and Analgesic Properties
Research into the anti-inflammatory and analgesic properties of thieno[3,2-d]pyrimidine derivatives has led to the discovery of compounds with notable efficacy. Studies on novel benzodifuranyl; 1,3,5-triazines; 1,3,5-oxadiazepines; and thiazolopyrimidines derived from visnaginone and khellinone have demonstrated these compounds to possess significant anti-inflammatory and analgesic activities, showcasing their potential as cyclooxygenase-1/2 (COX-1/2) inhibitors (Abu‐Hashem et al., 2020).
Antitumor Applications
Derivatives of this compound have also been studied for their antitumor properties. Compounds synthesized with a carbamothioylamino-benzene-sulfonamide-thiophene-carboxylate structure have shown remarkable activity against human tumor cell lines, including liver cancer (HepG-2), colon cancer (HT-29), and lung cancer (NCI-H460), suggesting their potential as potent antitumor and antibacterial agents (Hafez et al., 2017).
Mechanism of Action
Target of Action
The primary target of this compound is the Phosphatidylinositol-3-kinase (PI3K), an important target in cancer due to the deregulation of the PI3K/Akt signaling pathway in a wide variety of tumors .
Mode of Action
The compound interacts with its target, PI3K, by inhibiting its activity. This inhibition disrupts the PI3K/Akt signaling pathway, which is often deregulated in various types of cancer .
Biochemical Pathways
The affected pathway is the PI3K/Akt signaling pathway. This pathway is crucial for many cellular functions, including growth, proliferation, differentiation, motility, survival and intracellular trafficking. Disruption of this pathway by the compound can lead to changes in these cellular functions .
Pharmacokinetics
Similar compounds have been described as orally bioavailable , suggesting that this compound may also have good bioavailability.
Result of Action
The inhibition of PI3K by this compound disrupts the PI3K/Akt signaling pathway, leading to changes in cellular functions such as growth, proliferation, and survival. This disruption can potentially inhibit the growth and proliferation of cancer cells .
Future Directions
Thieno[3,2-d]pyrimidin-4-amines, including “2-(4-benzylpiperazin-1-yl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one”, show promise as potential drug candidates against Mycobacterium tuberculosis . Future research could focus on optimizing these compounds and further investigating their mechanism of action.
Properties
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-7-(4-methoxyphenyl)-3H-thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O2S/c1-30-19-9-7-18(8-10-19)20-16-31-22-21(20)25-24(26-23(22)29)28-13-11-27(12-14-28)15-17-5-3-2-4-6-17/h2-10,16H,11-15H2,1H3,(H,25,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKTLHBKETVRJDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC3=C2N=C(NC3=O)N4CCN(CC4)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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